molecular formula C15H15BrN2O B14539100 Pyridinium, 1-[(3-cyanophenyl)methyl]-4-ethoxy-, bromide CAS No. 62455-84-9

Pyridinium, 1-[(3-cyanophenyl)methyl]-4-ethoxy-, bromide

Cat. No.: B14539100
CAS No.: 62455-84-9
M. Wt: 319.20 g/mol
InChI Key: SUHQCFSYBIGBMN-UHFFFAOYSA-M
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Description

Pyridinium, 1-[(3-cyanophenyl)methyl]-4-ethoxy-, bromide: is a quaternary pyridinium salt. Pyridinium salts are a class of cationic surfactants known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. These compounds are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkylating agent. For Pyridinium, 1-[(3-cyanophenyl)methyl]-4-ethoxy-, bromide , the synthetic route may involve the reaction of pyridine with 1-[(3-cyanophenyl)methyl]-4-ethoxy- bromide under suitable conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by precipitation or crystallization .

Industrial Production Methods: Industrial production of pyridinium salts often involves large-scale alkylation reactions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridinium salts undergo various chemical reactions, including:

    Oxidation: Pyridinium salts can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert pyridinium salts to dihydropyridines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: Pyridinium salts are used as catalysts in various organic reactions, including the synthesis of complex molecules and polymers. They also serve as intermediates in the preparation of other chemical compounds.

Biology: In biological research, pyridinium salts are used as antimicrobial agents due to their ability to disrupt microbial cell membranes. They are also employed in gene delivery systems and as probes for studying biological processes .

Medicine: Pyridinium salts have shown potential as therapeutic agents in the treatment of diseases such as cancer, malaria, and Alzheimer’s disease. Their ability to interact with biological targets makes them valuable in drug discovery and development .

Industry: In the industrial sector, pyridinium salts are used as surfactants, corrosion inhibitors, and antistatic agents. They are also employed in the formulation of cosmetics, textiles, and cleaning products .

Mechanism of Action

The mechanism of action of pyridinium salts involves their interaction with biological membranes and molecular targets. The cationic nature of these compounds allows them to bind to negatively charged cell membranes, leading to membrane disruption and cell lysis. In addition, pyridinium salts can interact with enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Pyridinium, 1-[(3-cyanophenyl)methyl]-4-ethoxy-, bromide stands out due to its specific structural features, such as the presence of a cyanophenyl group and an ethoxy substituent. These structural elements contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62455-84-9

Molecular Formula

C15H15BrN2O

Molecular Weight

319.20 g/mol

IUPAC Name

3-[(4-ethoxypyridin-1-ium-1-yl)methyl]benzonitrile;bromide

InChI

InChI=1S/C15H15N2O.BrH/c1-2-18-15-6-8-17(9-7-15)12-14-5-3-4-13(10-14)11-16;/h3-10H,2,12H2,1H3;1H/q+1;/p-1

InChI Key

SUHQCFSYBIGBMN-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=[N+](C=C1)CC2=CC(=CC=C2)C#N.[Br-]

Origin of Product

United States

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